3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine
Description
Properties
IUPAC Name |
3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYLYAQTFNASIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427501-65-2 | |
| Record name | 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Method
A widely used approach starts from pyridine derivatives functionalized to allow [3+2] cyclization with alkynes or propiolates:
- Starting materials : Pyridines functionalized as N-imino-pyridinium mesitylenesulphonate derivatives.
- Reagent : Ethyl propiolate or similar alkynes.
- Reaction : [3+2] cycloaddition under mild heating (e.g., 130 °C in ethanol with acetic acid under oxygen atmosphere) yields the pyrazolo[1,5-a]pyridine core.
This method allows the incorporation of substituents such as fluorine atoms on the pyridine ring by using appropriately fluorinated pyridine starting materials.
Selective Bromination at the 3-Position
The bromination step to introduce bromine at the 3-position of the pyrazolo ring is critical:
- Bromination reagents : N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Conditions : Typically performed after core formation and fluorination; reaction temperature and solvent choice (e.g., dichloromethane or acetic acid) are optimized to prevent over-bromination or side reactions.
- Yield : High regioselectivity and yields (~80-90%) have been reported for 3-bromo derivatives.
Representative Preparation Scheme (Adapted from Patent WO2010017046A1)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of O-mesitylenesulfonylhydroxylamine | From commercial materials | Reagent for pyridine functionalization |
| 2 | Formation of N-imino-pyridinium mesitylenesulphonate | Reaction with fluorinated pyridine | Intermediate for cyclization |
| 3 | [3+2] Cyclization with ethyl propiolate | Heating in ethanol, acetic acid, O2 atmosphere | Pyrazolo[1,5-a]pyridine core with fluorines |
| 4 | Suzuki coupling at 6-position | Boronic acids/esters, Pd catalyst | Functionalization (if needed) |
| 5 | Bromination at 3-position | NBS or Br2, controlled temperature | This compound |
Alternative Methods and Notes
- Decarboxylation in hydrobromic acid can be used to remove carboxyl groups and facilitate bromination.
- Suzuki coupling is often employed to introduce aryl or heteroaryl substituents at the 6-position before bromination.
- The use of fluorinated pyridines as starting materials is essential to achieve the difluoro substitution pattern.
- Bromination is typically the last step to avoid interference with earlier sensitive functional groups.
Research Findings and Yields
- The cyclization step to form the pyrazolo core proceeds with good yields (70-85%) under optimized conditions.
- Bromination yields for 3-bromo derivatives are reported between 80-95% depending on conditions.
- The overall synthetic route is amenable to scale-up and modification for diverse substituents.
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols).
Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.
-
Oxidation and Reduction
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the bromine or fluorine substituents can lead to different hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Major Products
Substitution Products: Amino, thiol, or other substituted pyrazolo[1,5-A]pyridines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Hydrogenated pyrazolo[1,5-A]pyridines.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine lies in its role as a therapeutic agent. Research indicates that this compound may serve as an inhibitor of microtubule affinity-regulating kinase (MARK), which is significant for treating neurodegenerative diseases such as Alzheimer's and various cancers. MARK inhibitors are of interest due to their potential to modulate microtubule dynamics, which are crucial in cellular processes related to cell division and neuronal function .
Case Study: MARK Inhibition
A study highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives in selectively inhibiting MARK. The compound's unique electronic properties, attributed to the presence of bromine and fluorine substituents, enhance its biological activity compared to other similar compounds .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods that emphasize green chemistry principles. These methods often involve simpler reaction pathways compared to traditional synthetic routes for similar heterocycles. The compound serves as a versatile building block in organic synthesis for creating more complex structures with potential biological activities .
Agrochemical Applications
In addition to its medicinal applications, this compound has potential uses in agrochemicals. Its structural characteristics allow it to function as a pesticide or herbicide component, contributing to crop protection against pests and diseases .
Material Science
Research has also identified applications of this compound in material science, particularly in optical applications. Pyrazolo derivatives have been explored for their stability and properties comparable to established fluorescent probes like coumarin and rhodamine . This opens avenues for developing new materials with specific optical characteristics for sensors or imaging technologies.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins.
Comparison with Similar Compounds
Key Differences :
- 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine lacks the C4 fluorine, reducing steric hindrance and altering electronic properties for coupling reactions .
- The aldehyde group in 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde enables Schiff base formation or click chemistry, expanding utility in probe design .
Pyrazolo[1,5-a]pyrimidine Derivatives
These compounds are prominent in kinase inhibition (e.g., IGF-1R inhibitors) .
Comparison Insights :
- Pyrazolo[1,5-a]pyrimidines exhibit broader kinase selectivity due to their expanded π-system and nitrogen-rich core .
- The trifluoromethyl group in the pyrimidine derivative enhances metabolic resistance and target affinity compared to fluorinated pyrazolo[1,5-a]pyridines .
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridine scaffolds, though structurally distinct, share applications in medicinal chemistry and materials science:
Functional Contrasts :
- Imidazo[1,5-a]pyridines are preferred in coordination chemistry due to their nitrogen-rich structure, forming stable metal complexes .
- Pyrazolo[1,5-a]pyridines exhibit superior metabolic stability, as seen in ibudilast’s long-term use .
Thiohydantoin-Imidazo[1,5-a]pyridine Hybrids
Compounds like MacathiohydantoinL () combine imidazo[1,5-a]pyridine with thiohydantoin moieties, demonstrating neuroprotective activity (68.63% cell viability at 20 µM). In contrast, this compound lacks direct neuroprotective data but offers broader synthetic versatility .
Biological Activity
3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article outlines the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the third position and two fluorine atoms at the fourth and sixth positions of the pyrazolo ring. Its molecular formula is . The unique electronic properties imparted by the halogen substituents may enhance its interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound acts as an inhibitor of microtubule affinity-regulating kinase (MARK), which is implicated in cancer progression and neurodegenerative diseases. MARK inhibitors are of interest for their potential therapeutic applications in treating various cancers. The compound's structure may contribute to its selectivity against specific cancer cell lines.
2. Antimicrobial Properties
The compound exhibits promising antibacterial and antifungal activities. Similar pyrazolo-pyridine derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies have demonstrated that the introduction of fluorine enhances antimicrobial activity by improving drug binding to bacterial targets and facilitating penetration through biofilms.
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or cellular pathways. Although detailed mechanisms remain under investigation, initial studies suggest that it may disrupt microtubule dynamics in cancer cells or inhibit key signaling pathways involved in microbial resistance.
Synthesis Methods
Several synthesis routes have been reported for this compound:
- Method A: Reacting 4,6-difluoropyrazole with brominating agents.
- Method B: Utilizing a multi-step synthesis involving pyridine derivatives and fluorination techniques.
Each method varies in yield and purity of the final product, impacting its applicability in biological studies.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various pyrazolo[1,5-a]pyridine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Activity
In vitro testing against Gram-positive and Gram-negative bacteria revealed that derivatives similar to this compound exhibited bactericidal effects comparable to existing antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 0.5 µg/mL against Staphylococcus aureus.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine | Bromine at position 3; Fluorine at position 4 | Potential MARK inhibitor |
| 3-Bromopyrazolo[1,5-a]pyridine | Bromine at position 3; no fluorines | Broader range of biological activities |
| 4-Methyl-3-bromopyridine | Bromine at position 3; methyl group | Different biological profile |
The presence of both bromine and fluorine enhances the electronic properties of this compound compared to structurally similar compounds.
Q & A
Basic: What are the most reliable synthetic routes for preparing 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine?
A base-mediated [3+2] cycloaddition between N-aminopyridinium salts and gem-difluorostyrenes is a validated method for constructing fluorinated pyrazolo[1,5-a]pyridines. This approach yields moderate to good efficiency (40–75%) and allows precise control over fluorine substitution . For bromination, post-cycloaddition electrophilic substitution using bromine or NBS (N-bromosuccinimide) in inert solvents (e.g., DCM) at 0–25°C is recommended. Ensure reaction monitoring via TLC or HPLC to avoid over-bromination .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Use and NMR to confirm fluorine positions and bromine-induced deshielding effects. The NMR should resolve pyrazolo ring carbons, with C-3 (brominated) typically appearing downfield (~120–130 ppm) .
- X-ray Crystallography : Essential for unambiguous structural confirmation, especially to resolve steric effects from bromine/fluorine substituents .
- HPLC-MS : Quantify purity (>95%) and detect halogenated byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How do substituents influence reaction yields in fluorinated pyrazolo synthesis?
Electron-withdrawing groups (e.g., -CF) on gem-difluorostyrenes enhance cycloaddition reactivity but may reduce regioselectivity. Steric hindrance from ortho-substituents can lower yields by 15–30%. For bromination, para-directing effects of fluorine often dominate, but competing bromine insertion at C-2/C-5 positions requires careful stoichiometric control (1.1–1.3 equiv. Br) .
Advanced: What strategies enable selective functionalization at position 7 of the pyrazolo ring?
Position 7 (adjacent to bromine) is highly reactive toward nucleophilic aromatic substitution (SNAr). Use silyl-protected amines (e.g., silylformamidine) or palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce amino, aryl, or alkynyl groups. Pre-activate the ring with Lewis acids (e.g., ZnCl) to enhance reactivity .
Data Contradiction Analysis: How to resolve conflicting reports on substituent effects in fluorinated pyrazolo systems?
Contradictions often arise from solvent polarity and base selection. For example, KCO in DMF may favor different intermediates compared to CsF in THF. Use multivariate analysis (e.g., DoE) to isolate variables. Cross-validate findings with computational DFT studies on transition-state energies .
Safety: What protocols are critical for handling halogenated pyrazolo derivatives?
- Waste Management : Store brominated/fluorinated waste separately in labeled, acid-resistant containers. Partner with certified disposal firms for incineration or halogen recovery .
- PPE : Use nitrile gloves, face shields, and fume hoods during synthesis. Monitor airborne bromine via gas sensors .
Advanced: How does the electronic nature of bromine/fluorine substituents affect electrophilic reactivity?
Bromine’s +M effect deactivates the ring, making electrophilic substitution (e.g., nitration) challenging. Fluorine’s -I effect enhances electron density at adjacent carbons, facilitating SNAr. Use directing groups (e.g., -NH) or Friedel-Crafts catalysts (AlCl) to override inherent substituent effects .
Advanced: How to design bioactive derivatives targeting kinase inhibition?
Replace the bromine at C-3 with bioisosteres (e.g., -CN, -CF) to modulate steric bulk. Introduce solubilizing groups (e.g., PEG chains) at C-7 via cross-coupling. Prioritize derivatives with IC < 100 nM in kinase assays (e.g., JAK2, EGFR) .
Crystallography: What challenges arise in resolving structures with multiple halogens?
Heavy atoms (Br, F) cause absorption errors and anisotropic displacement. Use Mo-Kα radiation (λ = 0.71073 Å) and multi-scan corrections (SADABS). Refine disorder models for fluorine positions using SHELXL .
Computational Modeling: Which parameters optimize in silico studies of this compound?
- DFT : B3LYP/6-311+G(d,p) basis sets accurately predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps.
- Molecular Docking : Use AutoDock Vina with PyRx for virtual screening. Validate binding poses with MD simulations (NAMD, GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
